1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester
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Overview
Description
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyrrole ring, a carboxylic acid group, and various substituents, including a phenylthio group and an ethyl ester
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid derivatives: These compounds share the pyrrole ring and carboxylic acid group but differ in their substituents.
Phenylthio-substituted compounds: These compounds contain the phenylthio group but may have different core structures. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Properties
CAS No. |
77711-87-6 |
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Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 1-methyl-5-oxo-4-(4-phenylsulfanylanilino)-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-13-22(2)19(23)18(17)21-14-9-11-16(12-10-14)26-15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3 |
InChI Key |
YTPNBTOTLNRARN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(C1)C)NC2=CC=C(C=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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